An In-depth Technical Guide to 6-iodo-1H-quinazoline-2,4-dione: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-iodo-1H-quinazoline-2,4-dione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a halogen, such as iodine, at the 6-position of this heterocyclic system, creates a versatile intermediate, 6-iodo-1H-quinazoline-2,4-dione . This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its reactivity and applications in modern drug discovery.
Core Chemical and Physical Properties
6-Iodo-1H-quinazoline-2,4-dione is a stable, solid organic compound. While specific experimental data for this derivative is not abundantly available in the public domain, its properties can be reliably inferred from the parent quinazoline-2,4-dione and other halogenated analogues.
| Property | Value | Source |
| Molecular Formula | C8H5IN2O2 | Inferred |
| Molecular Weight | 288.04 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Expected |
| Melting Point | >300 °C (decomposes) | [3] (unsubstituted) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and insoluble in water. | [3] (unsubstituted) |
| CAS Number | 16353-27-8 | Verified |
Synthesis of 6-iodo-1H-quinazoline-2,4-dione: A Step-by-Step Protocol
The most direct and established method for the synthesis of 6-iodo-1H-quinazoline-2,4-dione is the cyclocondensation of 5-iodoanthranilic acid with a source of carbonyl and amine functionalities, typically urea.[4] This reaction proceeds through the formation of an intermediate ureidobenzoic acid, which then undergoes intramolecular cyclization.
Experimental Protocol:
Materials:
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5-Iodoanthranilic acid
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Urea
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High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or diphenyl ether)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Distilled water
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Ethanol
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-iodoanthranilic acid (1 equivalent) and urea (2-3 equivalents).
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Heating: Add a high-boiling point solvent and heat the mixture to 150-160 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
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Reaction Quench and Precipitation: After completion of the reaction (typically several hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water, which should induce the precipitation of the crude product.
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Purification:
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Filter the crude product and wash it with copious amounts of water to remove any remaining urea and solvent.
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To further purify, the crude solid can be dissolved in a dilute aqueous solution of sodium hydroxide and then re-precipitated by the addition of hydrochloric acid until the solution is acidic.
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The resulting precipitate is then filtered, washed with water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
-
Drying: Dry the purified 6-iodo-1H-quinazoline-2,4-dione in a vacuum oven.
Causality Behind Experimental Choices:
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Excess Urea: Using an excess of urea ensures the complete conversion of the 5-iodoanthranilic acid and helps to drive the reaction to completion.
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High Temperature: The high reaction temperature is necessary to facilitate the cyclization and dehydration steps of the reaction.
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Acid-Base Purification: The dissolution in base and re-precipitation with acid is an effective method for removing any unreacted acidic starting material and other impurities.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 6-iodo-1H-quinazoline-2,4-dione.
Spectroscopic and Analytical Characterization
While a definitive, published spectrum for 6-iodo-1H-quinazoline-2,4-dione is elusive, the expected spectral characteristics can be predicted based on the analysis of closely related derivatives.[5][6]
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1H NMR (DMSO-d6): The spectrum is expected to show two singlets in the downfield region (around 11.0-12.0 ppm) corresponding to the two N-H protons of the dione ring. The aromatic region should display three protons with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
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13C NMR (DMSO-d6): The spectrum will feature two carbonyl carbons in the range of 150-165 ppm. The carbon atom bearing the iodine will be significantly shielded.
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FT-IR (KBr): Characteristic peaks are expected for N-H stretching (around 3200 cm-1), C=O stretching of the amide groups (around 1710 and 1660 cm-1), and C-I stretching in the lower frequency region.
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Mass Spectrometry (EI): The mass spectrum should show a prominent molecular ion peak (M+) at m/z 288, corresponding to the molecular weight of the compound.
Reactivity and Synthetic Utility: The Power of the Iodo Group
The iodine atom at the 6-position is the key to the synthetic versatility of 6-iodo-1H-quinazoline-2,4-dione. It serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.
Key Cross-Coupling Reactions:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, introducing aryl or heteroaryl groups.
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Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, is a powerful method for installing alkynyl moieties.
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines enables the formation of C-N bonds, providing access to a diverse array of N-substituted derivatives.
Diagram of Potential Cross-Coupling Reactions:
Caption: Key cross-coupling reactions of 6-iodo-1H-quinazoline-2,4-dione.
Applications in Drug Discovery and Medicinal Chemistry
The quinazoline-2,4-dione core is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 6-iodo derivative serves as a crucial building block for the synthesis of more complex molecules with enhanced or novel biological activities.
A significant application of this scaffold is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors . PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways. The quinazoline-2,4-dione moiety can act as a mimic of the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP. The 6-position provides a convenient point for the attachment of various side chains to optimize binding affinity and selectivity for the PARP active site.
Conclusion
6-Iodo-1H-quinazoline-2,4-dione is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward synthesis from commercially available starting materials, coupled with the reactivity of the iodo substituent, makes it an attractive building block for the creation of diverse libraries of compounds for drug discovery. The demonstrated utility of the quinazoline-2,4-dione scaffold in targeting enzymes such as PARP highlights the potential of its 6-iodo derivative in the development of novel therapeutics. Further exploration of its reactivity and applications is warranted to fully exploit its potential in the field of drug development.
References
[1] Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
[7] Synthetic approaches for 6-substituted 1H-quinazoline-2,4-diones(87, 89). (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
[4] SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved January 31, 2026, from [Link]
[5] Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
[8] Structure, aromatic properties and preparation of the quinazolin-4-one molecule. (n.d.). E3S Web of Conferences. Retrieved January 31, 2026, from [Link]
[2] Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). Preprints.org. Retrieved January 31, 2026, from [Link]
[9] Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]
[6] SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 31, 2026, from [Link]
[10] Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
[3] quinazoline-2,4(1H,3H)-dione. (n.d.). ChemBK. Retrieved January 31, 2026, from [Link]
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